Potency comparison: (R)-ZINC-3573 versus endogenous and classical MRGPRX2 agonists
(R)-ZINC-3573 exhibits an EC50 of 740 nM (0.74 μM) for MRGPRX2 in calcium mobilization assays. In direct cross-study comparison, the endogenous peptide agonist cortistatin-14 demonstrates an EC50 range of 640 nM to 1.3 μM across different assay formats . The widely used polycationic agonist compound 48/80 is significantly less potent with an EC50 of 1,800 nM (1.8 μM) [1]. This positions (R)-ZINC-3573 as a synthetic small molecule with potency comparable to the endogenous peptide ligand but with substantially greater experimental tractability than the low-potency, chemically heterogeneous compound 48/80.
| Evidence Dimension | MRGPRX2 agonism potency (EC50) |
|---|---|
| Target Compound Data | 740 nM (0.74 μM) |
| Comparator Or Baseline | Cortistatin-14: 640 nM - 1.3 μM; Compound 48/80: 1,800 nM |
| Quantified Difference | ≈2.4-fold more potent than compound 48/80; potency comparable to endogenous peptide cortistatin-14 |
| Conditions | Calcium mobilization assay in MRGPRX2-expressing HEK293 cells (target) and human mast cell line LAD2 |
Why This Matters
For MRGPRX2 research, (R)-ZINC-3573 provides a synthetic small-molecule alternative with potency matching the endogenous peptide but without the polypharmacology or heterogeneity of classical agonists like compound 48/80.
- [1] IUPHAR/BPS Guide to Pharmacology. Compound 48/80 ligand activity chart. MRGPRX2 EC50 = 1,800 nM. View Source
